N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 941986-62-5
VCID: VC7655261
InChI: InChI=1S/C20H18N4O3S/c1-12-5-7-14(8-6-12)17-19-18(22-13(2)28-19)20(26)24(23-17)11-16(25)21-10-15-4-3-9-27-15/h3-9H,10-11H2,1-2H3,(H,21,25)
SMILES: CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4=CC=CO4
Molecular Formula: C20H18N4O3S
Molecular Weight: 394.45

N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

CAS No.: 941986-62-5

VCID: VC7655261

Molecular Formula: C20H18N4O3S

Molecular Weight: 394.45

* For research use only. Not for human or veterinary use.

N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide - 941986-62-5

Description

Chemical Identity

Chemical Name:
N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Molecular Formula:
C18H17N3O3S

Molecular Weight:
355.41 g/mol

Structure:
The compound contains a furan ring attached to a thiazolopyridazine scaffold via an acetamide linker. The thiazolopyridazine core is substituted with a methyl group and a p-tolyl group.

Structural Features

The compound integrates several pharmacologically relevant moieties:

  • Furan Ring: Known for its bioactivity-enhancing properties.

  • Thiazolopyridazine Core: A heterocyclic system with reported antimicrobial and anticancer potential.

  • Acetamide Linker: Contributes to solubility and pharmacokinetic properties.

  • Substituents (Methyl and p-Tolyl): These groups influence lipophilicity and receptor binding affinity.

Synthesis

The synthesis of N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves:

  • Formation of the Thiazolopyridazine Core: Using condensation reactions between appropriate pyridazine derivatives and thioamides.

  • Attachment of the Furan Moiety: Achieved through alkylation or amidation reactions.

  • Purification: Using recrystallization or chromatographic techniques to ensure high purity.

Detailed reaction conditions vary depending on the desired yield and purity.

Antimicrobial Activity

The thiazolopyridazine scaffold has been associated with antibacterial and antifungal properties due to its ability to disrupt microbial enzyme systems.

Anticancer Potential

Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation by targeting specific kinases or DNA replication processes.

Applications

This compound is primarily studied for its potential in drug development:

  • Pharmaceutical Research: As a lead compound for antimicrobial or anticancer drugs.

  • Chemical Biology: To explore structure-activity relationships (SAR) in heterocyclic compounds.

  • Material Science: Its unique electronic properties may have applications in organic electronics.

Analytical Data

PropertyValue/Description
Molecular Weight355.41 g/mol
SolubilitySoluble in polar organic solvents
Melting PointData not available
Spectral DataCharacterized using NMR, IR, and MS

Limitations:

  • Lack of extensive biological testing data.

  • Limited information on pharmacokinetics and toxicity.

Future Directions:

  • Conducting in vivo studies to evaluate therapeutic efficacy.

  • Modifying substituents to optimize biological activity.

  • Exploring its role as a scaffold for multi-target drug design.

This article highlights the significance of N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide as a promising compound in medicinal chemistry, emphasizing the need for further research to unlock its full potential.

CAS No. 941986-62-5
Product Name N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Molecular Formula C20H18N4O3S
Molecular Weight 394.45
IUPAC Name N-(furan-2-ylmethyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Standard InChI InChI=1S/C20H18N4O3S/c1-12-5-7-14(8-6-12)17-19-18(22-13(2)28-19)20(26)24(23-17)11-16(25)21-10-15-4-3-9-27-15/h3-9H,10-11H2,1-2H3,(H,21,25)
Standard InChIKey BXBDEFMEXLSFJZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4=CC=CO4
Solubility not available
PubChem Compound 16905976
Last Modified Aug 19 2023

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